Reduced Acute Toxicity vs Aspirin
Sodium thiosalicylate exhibits substantially lower acute oral toxicity compared to the prototypical salicylate analgesic, acetylsalicylic acid (aspirin). The oral LD50 for sodium thiosalicylate is reported as >2000 mg/kg, whereas the oral LD50 for aspirin is 200 mg/kg [1]. This 10-fold difference in lethal dose establishes a wider safety margin for sodium thiosalicylate in preclinical formulations and provides a quantitative basis for its selection over aspirin in applications where reduced acute toxicity is paramount .
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | >2000 mg/kg |
| Comparator Or Baseline | Acetylsalicylic acid (Aspirin): 200 mg/kg |
| Quantified Difference | >10-fold higher LD50 (lower toxicity) |
| Conditions | Oral administration, rodent model (standard LD50 assay) |
Why This Matters
This 10-fold difference in acute oral toxicity provides a quantitative safety margin that can influence compound selection for preclinical analgesic screening or for formulations intended to minimize gastrointestinal and systemic salicylate toxicity.
- [1] Natria tiosalikato. Vikipedio. LD50 >2000 mg/kg (oral). View Source
